molecular formula C16H15N3O2S2 B10879739 N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]furan-2-carboxamide

N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]furan-2-carboxamide

Cat. No.: B10879739
M. Wt: 345.4 g/mol
InChI Key: SLTYOQVWFQDKQY-UHFFFAOYSA-N
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Description

N-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-N’-(2-FURYLCARBONYL)THIOUREA is a complex organic compound that features a thiophene ring fused with a cycloheptane ring, a cyano group, and a furylcarbonyl thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-N’-(2-FURYLCARBONYL)THIOUREA typically involves multi-step organic reactions. A common approach might include:

    Formation of the cyclohepta[b]thiophene core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the cyano group: This step might involve nucleophilic substitution or addition reactions.

    Attachment of the furylcarbonyl thiourea moiety: This could be done through condensation reactions involving isothiocyanates and furyl amines.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the cyano group or other functional groups.

    Substitution: Various substitution reactions could occur, especially at the thiophene or furyl rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could convert the cyano group to an amine.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It might serve as a ligand or catalyst in various organic reactions.

Biology and Medicine

    Biochemical Studies: Used in studies to understand its interaction with biological molecules.

Industry

    Materials Science: Potential use in the development of new materials with unique properties.

    Agriculture: Possible applications as a pesticide or herbicide.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, affecting biological pathways. The molecular targets could include proteins, nucleic acids, or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds with similar thiophene rings.

    Cyano compounds: Molecules containing cyano groups.

    Furyl compounds: Compounds with furyl rings.

Uniqueness

N-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-N’-(2-FURYLCARBONYL)THIOUREA is unique due to its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C16H15N3O2S2

Molecular Weight

345.4 g/mol

IUPAC Name

N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C16H15N3O2S2/c17-9-11-10-5-2-1-3-7-13(10)23-15(11)19-16(22)18-14(20)12-6-4-8-21-12/h4,6,8H,1-3,5,7H2,(H2,18,19,20,22)

InChI Key

SLTYOQVWFQDKQY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=S)NC(=O)C3=CC=CO3

Origin of Product

United States

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